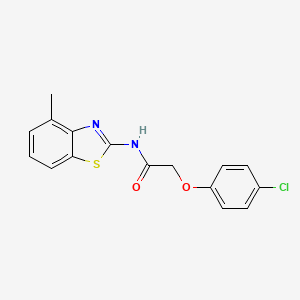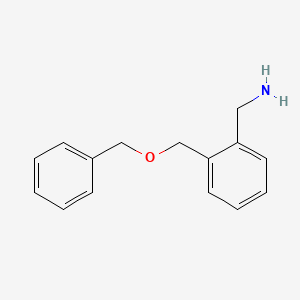
(2-((Benzyloxy)methyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-((Benzyloxy)methyl)phenyl)methanamine” is a chemical compound with the CAS Number: 954577-97-0 . It has a molecular weight of 227.31 and is typically in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is “{2- [ (benzyloxy)methyl]phenyl}methanamine” and its InChI Code is "1S/C15H17NO/c16-10-14-8-4-5-9-15 (14)12-17-11-13-6-2-1-3-7-13/h1-9H,10-12,16H2" . The InChI key is "QSIRNNPYPDJFBS-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“this compound” is typically in the form of an oil . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
- The study by Roffe et al. (2016) focused on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles using derivatives of methanamine, showcasing their catalytic applications in reactions that maintain the palladacycle in the Pd(II) state, demonstrating good activity and selectivity (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Photocytotoxicity for Cancer Therapy
- Basu et al. (2014) synthesized Iron(III) complexes with phenylmethanamine derivatives, investigating their photocytotoxic properties under red light. These complexes displayed significant potential in cancer therapy by generating reactive oxygen species, indicating their utility in photodynamic therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Development of Fluorescent Nanomaterials
- Ghodbane et al. (2012) explored the preparation of highly fluorescent nanofibers and microcrystals using 2-phenyl-benzoxazole derivatives, highlighting their potential applications in biological and aqueous media due to their strong blue light emission and photoluminescence properties (Ghodbane, D'Altério, Saffon, McClenaghan, Scarpantonio, Jolinat, & Féry-Forgues, 2012).
Novel Organic Salts for Optoelectronic Applications
- Ashfaq et al. (2021) synthesized a novel Schiff base compound from benzylamine, demonstrating its potential in lasers and frequency-converting applications due to its good optical and nonlinear optical (NLO) properties. This work contributes to the development of materials with potential applications in optoelectronics (Ashfaq, Munawar, Tahir, Dege, Yaman, Muhammad, Alarfaji, Kargar, & Arshad, 2021).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
[2-(phenylmethoxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-10-14-8-4-5-9-15(14)12-17-11-13-6-2-1-3-7-13/h1-9H,10-12,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIRNNPYPDJFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=CC=C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2650545.png)
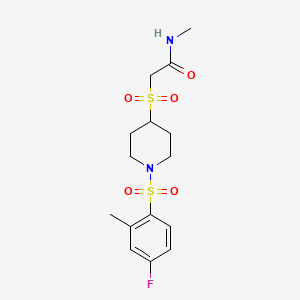

![3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2650550.png)
![(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B2650552.png)
![N-[3-(2-Methylpropanoylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2650553.png)
![2-Amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2650555.png)
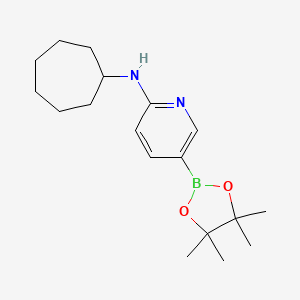
![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2650563.png)
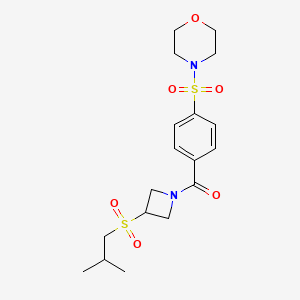
![2-Chloro-N-(cyclooctylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2650565.png)
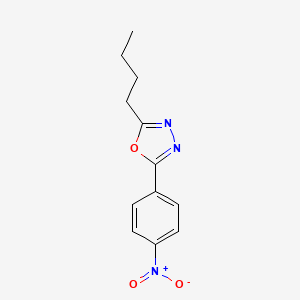
![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
